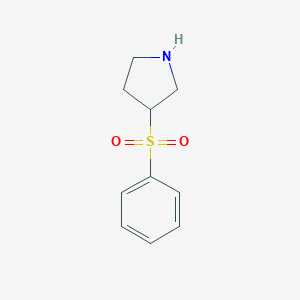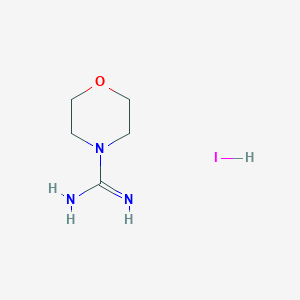
Acetic acid, ((2,4-dichlorophenyl)sulfonyl)-, compd. with 2,2',2''-nitrilotrisethanol (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, ((2,4-dichlorophenyl)sulfonyl)-, compd. with 2,2’,2’‘-nitrilotrisethanol (1:1) is a chemical compound with the CAS number 102582-96-7 . This compound is a combination of acetic acid with a sulfonyl group attached to a 2,4-dichlorophenyl ring, and 2,2’,2’'-nitrilotrisethanol. It is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2,4-dichlorophenyl)sulfonyl)-, compd. with 2,2’,2’‘-nitrilotrisethanol typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with acetic acid in the presence of a base such as pyridine. The resulting product is then reacted with 2,2’,2’'-nitrilotrisethanol to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar steps as the laboratory preparation, with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions can occur at the chlorinated phenyl ring.
Substitution: Nucleophilic substitution reactions can take place at the chlorinated positions of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to dechlorinated phenyl derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, ((2,4-dichlorophenyl)sulfonyl)-, compd. with 2,2’,2’'-nitrilotrisethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of acetic acid, ((2,4-dichlorophenyl)sulfonyl)-, compd. with 2,2’,2’'-nitrilotrisethanol involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, ((2,4-dichlorophenyl)sulfonyl)-: This compound lacks the nitrilotrisethanol component.
2,2’,2’'-Nitrilotrisethanol: This compound lacks the acetic acid and sulfonyl group.
Uniqueness
The combination of acetic acid, ((2,4-dichlorophenyl)sulfonyl)- with 2,2’,2’'-nitrilotrisethanol provides unique properties that are not present in the individual components. The sulfonyl group enhances the compound’s reactivity, while the nitrilotrisethanol component increases its solubility and stability .
Propiedades
Número CAS |
102582-96-7 |
|---|---|
Fórmula molecular |
C14H21Cl2NO7S |
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,4-dichlorophenyl)sulfonylacetic acid |
InChI |
InChI=1S/C8H6Cl2O4S.C6H15NO3/c9-5-1-2-7(6(10)3-5)15(13,14)4-8(11)12;8-4-1-7(2-5-9)3-6-10/h1-3H,4H2,(H,11,12);8-10H,1-6H2 |
Clave InChI |
VFLJQTRTWFKESS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO |
| 102582-96-7 | |
Sinónimos |
2-(bis(2-hydroxyethyl)amino)ethanol, 2-(2,4-dichlorophenyl)sulfonylace tic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


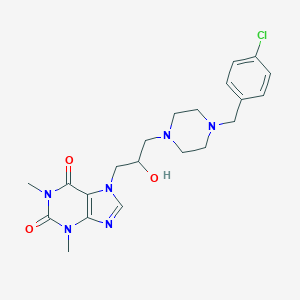
![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)
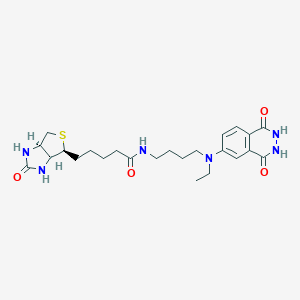


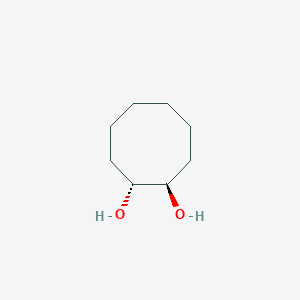
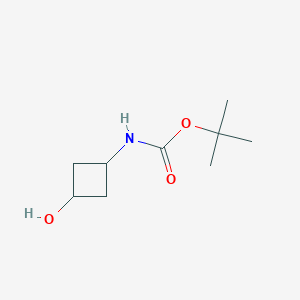

![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)

